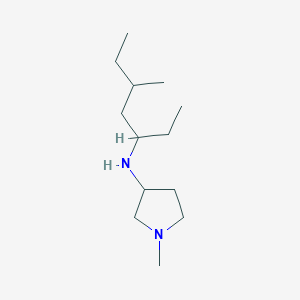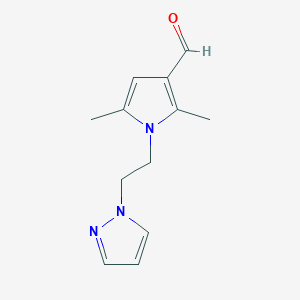
1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyrrole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of such heterocyclic compounds often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are frequently used to facilitate the cyclization reactions. Additionally, solvent-free or green chemistry approaches are increasingly being adopted to minimize environmental impact .
化学反应分析
Types of Reactions
1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or pyrrole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can introduce various functional groups into the pyrazole or pyrrole rings, leading to a wide range of derivatives .
科学研究应用
1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties
作用机制
The mechanism of action of 1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The pyrazole and pyrrole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole and pyrrole derivatives, such as:
- 1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-methanol
- 1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-nitrile .
Uniqueness
Its aldehyde group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2,5-dimethyl-1-(2-pyrazol-1-ylethyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-10-8-12(9-16)11(2)15(10)7-6-14-5-3-4-13-14/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLLTHAMBOHTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCN2C=CC=N2)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
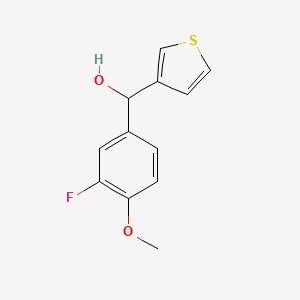
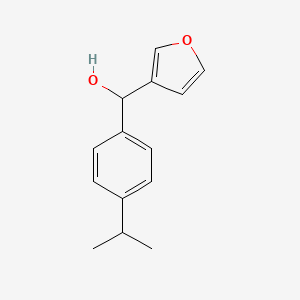
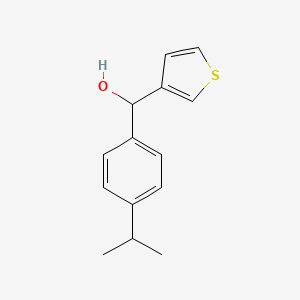
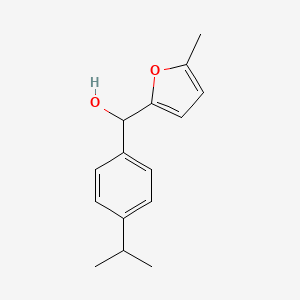
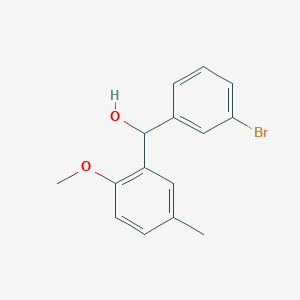
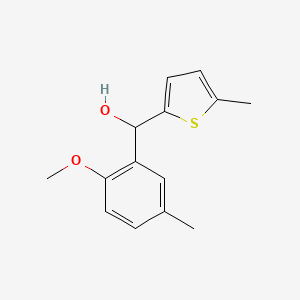
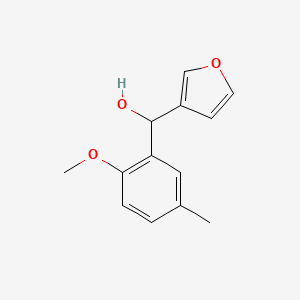
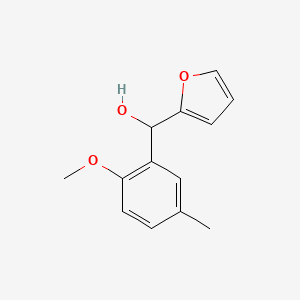
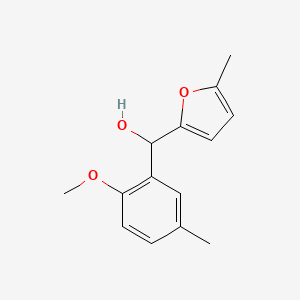
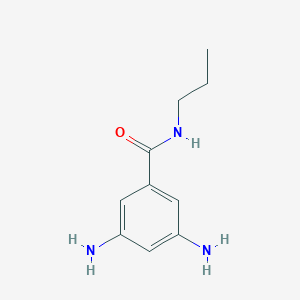
![3-amino-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B7872515.png)
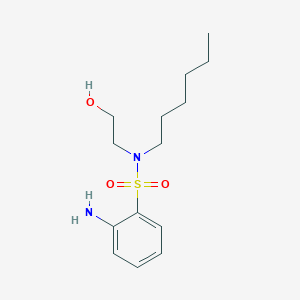
![2-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol](/img/structure/B7872528.png)
